Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine
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Overview
Description
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine is a specialized phosphine ligand known for its role in enhancing the reactivity of palladium catalysis during cross-coupling reactions. This compound is characterized by its air-stable, electron-rich biaryl phosphine structure, making it a valuable tool in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine typically involves the reaction of 1,2-dimethoxy-[1,2’-binaphthalen]-3’-yl bromide with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.
Cross-Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and promotes the formation of carbon-carbon bonds. The electron-rich nature of the phosphine ligand enhances the reactivity of the palladium catalyst, leading to higher yields and selectivity in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine is unique due to its specific structural features that enhance its electron-donating ability and stability. This makes it particularly effective in palladium-catalyzed cross-coupling reactions, offering higher reactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C34H39O2P |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
dicyclohexyl-[4-methoxy-3-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C34H39O2P/c1-35-30-22-21-24-13-9-11-19-28(24)32(30)33-31(23-25-14-10-12-20-29(25)34(33)36-2)37(26-15-5-3-6-16-26)27-17-7-4-8-18-27/h9-14,19-23,26-27H,3-8,15-18H2,1-2H3 |
InChI Key |
MQLLDIAFGXSEKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4C=C3P(C5CCCCC5)C6CCCCC6)OC |
Origin of Product |
United States |
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